1-(4-Chlorophenyl)piperidin-4-one
Overview
Description
1-(4-Chlorophenyl)piperidin-4-one is an organic compound with the molecular formula C12H12ClNO2. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
1-(4-Chlorophenyl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
The safety data sheet for “1-(4-Chlorophenyl)piperidin-4-one” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .
Future Directions
Piperidones, including “1-(4-Chlorophenyl)piperidin-4-one”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity . Future research may focus on further exploring the biological activities of these compounds and developing new synthesis methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)piperidin-4-one can be synthesized through several methods. One common route involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of 4-chlorobenzaldehyde and piperidine under acidic conditions to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-chlorobenzoyl piperidine.
Reduction: Formation of 4-chlorophenyl piperidine alcohol.
Substitution: Formation of 4-substituted piperidin-4-one derivatives.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperidin-4-one can be compared with other similar compounds, such as:
- 1-(2-Methylphenyl)piperidin-4-one
- 1-(3-Methylphenyl)piperidin-4-one
- 1-(4-Chloro-3-nitrophenyl)piperidine
Uniqueness: The presence of the chlorine atom in the 4-position of the phenyl ring imparts unique chemical and biological properties to this compound. This structural feature can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other piperidin-4-one derivatives.
Properties
IUPAC Name |
1-(4-chlorophenyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPUBCWGOUYLIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557490 | |
Record name | 1-(4-Chlorophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113759-96-9 | |
Record name | 1-(4-Chlorophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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